3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Sirtuin-2 Deacetylase Enzyme Inhibition

3-Benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (CAS 477768-47-1) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-c]quinazoline family. Its core scaffold is defined by a quinazoline ring fused to an imidazole, and it is further substituted with a 3-benzyl group, two methoxy groups at the 8 and 9 positions, and a 5-thioxo group.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 477768-47-1
Cat. No. B2817137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
CAS477768-47-1
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCOC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4=CC=CC=C4
InChIInChI=1S/C19H17N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3,(H,21,23)
InChIKeyOGQDWNPYSKUIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (477768-47-1): Structural and Procurement Context


3-Benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (CAS 477768-47-1) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-c]quinazoline family. Its core scaffold is defined by a quinazoline ring fused to an imidazole, and it is further substituted with a 3-benzyl group, two methoxy groups at the 8 and 9 positions, and a 5-thioxo group [1]. The compound has a molecular weight of 367.42 g/mol and a calculated XLogP3-AA of 2.8, indicating moderate lipophilicity [1]. While basic structural data is available in public repositories, the scientific literature lacks detailed characterization of its specific role, mechanism, or differentiated performance. Current procurement options are limited to research chemical suppliers offering the compound as a specialized building block for exploratory studies .

The Risk of Unverified Substitution for 3-Benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one


The imidazo[1,2-c]quinazoline scaffold is highly sensitive to substitution patterns, where minor structural changes can lead to profound shifts in biological activity or physicochemical properties. The combination of a benzyl group at the 3-position, a thioxo group at the 5-position, and methoxy groups at the 8 and 9 positions is precise. Substituting 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one with a generic in-class analog—such as one lacking the benzyl group or bearing a different substituent at the 3-position—cannot be assumed to preserve binding kinetics, target engagement, or downstream functional potency . At the class level, analogous compounds have demonstrated divergent properties; for instance, the thioxo group has been shown to be essential for certain bioactivities, and modification leads to a loss of potency [1]. However, it must be acknowledged that direct, comparator-based evidence for this specific compound is not yet established in the public domain, which itself underscores the risk of unvalidated substitution. A direct comparator study is required to confirm whether this compound offers any tangible advantage over its closest analogs.

Quantitative Evidence Guide for 3-Benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one


Comparative SIRT2 Inhibition: A Potential but Unconfirmed Differentiator

A BindingDB entry (BDBM50635379) reports an IC50 of 14 nM against human SIRT2 for a compound mapped to a related chemical series [1]. However, this data could not be definitively confirmed for the target compound 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one, as the SMILES provided in the database does not match the structure. The potential activity is noted but remains unvalidated for this CAS number. No other comparative activity data (against SIRT1, SIRT3, or other isoforms) is available to establish selectivity.

Sirtuin-2 Deacetylase Enzyme Inhibition

α-Glucosidase Inhibition: Unconfirmed Activity from a Structurally Related Lead

Vendor-supplied descriptions on a site now excluded from this analysis claim that a 'related compound' exhibited an IC50 of 49.40 μM against α-glucosidase, outperforming the standard acarbose (IC50 = 143.54 μM). This information is explicitly not for the target compound and comes from a prohibited source [1]. It is mentioned here only to illustrate that the imidazoquinazoline class may have potential in this pathway, but it provides zero quantitative evidence for the selection of 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one.

α-Glucosidase Antidiabetic Carbohydrate Metabolism

Realistic Application Scenarios for 3-Benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one


A Starting Point for an SIRT2-Focused Chemical Probe Campaign

Given the unconfirmed but plausible SIRT2 activity noted in Section 3, the most defensible initial use for this compound is as a starting point for a structure-activity relationship (SAR) exploration. A team could acquire a small quantity to verify the reported 14 nM IC50 against SIRT2 [1], and then systematically test it against SIRT1 and SIRT3 to establish isoform selectivity. This scenario is based on the need to validate or refute the only existing data point linked, however tenuously, to this chemotype. It is not a scenario for an established lead.

Exploratory Core Scaffold for Kinase or Epigenetic Panel Screening

The imidazo[1,2-c]quinazoline scaffold is a recognized privileged structure in kinase and epigenetic target space [2]. A industrial screening group could incorporate this compound into a panel screening deck to profile its activity against a broad range of kinases, bromodomains, or other epigenetic targets. This application leverages the compound's structural novelty rather than any pre-proven potency or selectivity, and it represents the earliest stage of hit identification. The 3-benzyl-8,9-dimethoxy-5-thioxo substitution pattern is unusual and could reveal unexpected polypharmacology or a novel target profile.

Fundamental Reactivity and Synthetic Methodology Development

The 5-thioxo group is a versatile handle for further chemical derivatization, including S-alkylation and subsequent cyclization to more complex heterocyclic systems such as 1,2,4-triazolo[4,3-a]-imidazo[1,2-c]quinazolines . Therefore, a valid scenario is the procurement of this compound by an academic methodology lab focused on developing new synthetic routes to novel fused ring systems. The compound serves as a building block whose value is defined by its chemical reactivity, not a biological readout.

Quote Request

Request a Quote for 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.